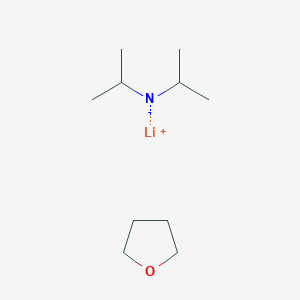

Lithium diisopropylamide mono(tetrahydrofuran)

Description

Lithium diisopropylamide mono(tetrahydrofuran) (LDA-THF) is a pre-mixed solution of lithium diisopropylamide (LDA) coordinated with tetrahydrofuran (THF). It is commercially available as a 1.5 M solution in cyclohexane (density: 0.816 g/mL) and is widely utilized as a strong, non-nucleophilic base in organic synthesis . LDA-THF exhibits high reactivity in deprotonation, enolization, and lithiation reactions, particularly under cryogenic conditions (−78°C) . Its structure in solution involves a dynamic equilibrium between dimeric and monomeric forms, with THF acting as a coordinating solvent to stabilize the monomeric species .

Key properties include:

- Molecular formula: [(CH₃)₂CH]₂NLi·C₄H₈O

- Molecular weight: 179.23 g/mol

- Hazards: Flammable (flash point: −18°C), corrosive, and toxic to aquatic life .

LDA-THF is preferred for reactions requiring controlled basicity and minimal nucleophilic interference, such as in the synthesis of enolates, ortholithiations, and asymmetric catalysis .

Properties

IUPAC Name |

lithium;di(propan-2-yl)azanide;oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N.C4H8O.Li/c1-5(2)7-6(3)4;1-2-4-5-3-1;/h5-6H,1-4H3;1-4H2;/q-1;;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJXGDYAEOTOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)[N-]C(C)C.C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22LiNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924467 | |

| Record name | Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-84-6 | |

| Record name | Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Methylethyl)-2-propanamine lithium salt, compd. with Tetrahydrofuran (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical In Situ Preparation Using n-Butyllithium

The most widely adopted method for LDA-THF synthesis involves deprotonating diisopropylamine (DIPA) with n-butyllithium (n-BuLi) in tetrahydrofuran (THF). The reaction proceeds via a two-step mechanism:

-

Deprotonation :

Conducted at low temperatures (−78°C to 0°C) to minimize side reactions, this step yields lithium diisopropylamide (LDA) as a THF-solvated monomer-dimer equilibrium species . -

Solvent Coordination :

THF stabilizes LDA via lithium-oxygen coordination, preventing aggregation into less-reactive oligomers. The final product is typically supplied as a 1.0–1.5 M solution in THF or cyclohexane/THF mixtures .

Key Parameters :

-

Temperature : Reactions are quenched below −30°C to avoid thermal decomposition .

-

Solvent Purity : Anhydrous THF (<10 ppm H₂O) is essential to prevent protonation or hydrolysis .

Direct Synthesis from Lithium Metal

An alternative route employs lithium metal and DIPA in THF, bypassing n-BuLi. This method, though less common, offers economic advantages in industrial settings:

-

Reductive Coupling :

Conducted in THF with catalytic electron carriers (e.g., styrene or isoprene), this reaction avoids alkoxide byproducts but requires stringent exclusion of moisture and oxygen .

Advantages :

Limitations :

-

Slower kinetics compared to n-BuLi-mediated routes.

Industrial-Scale Production Techniques

Industrial synthesis optimizes the classical method for cost and safety:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent System | THF/hexanes (1:7) | Cyclohexane/THF (9:1) |

| Temperature | −78°C (dry ice/acetone) | −30°C (mechanical refrigeration) |

| Concentration | 1.0–1.5 M | 2.0–2.5 M |

| Yield | 85–95% | 90–98% |

Industrial protocols use continuous-flow reactors to maintain low temperatures and prevent exothermic runaway . Cyclohexane is added to reduce THF flammability and enhance solution stability during storage .

Solvent and Temperature Considerations

Solvent Effects :

-

THF Coordination : Stabilizes LDA monomers, increasing reactivity. NMR studies confirm LDA exists as a THF-solvated dimer in solution .

-

Cyclohexane Dilution : Reduces THF content to <10%, minimizing side reactions in aldol condensations .

Temperature Sensitivity :

-

−78°C : Optimal for kinetic control, favoring monomeric LDA .

-

>0°C : Accelerates LDA decomposition to LiOH and diisopropylamine .

Purity Control and Contamination Mitigation

Common Contaminants :

-

LiCl : Accelerates reactions by forming mixed aggregates (e.g., LDA-LiCl) but complicates mechanistic studies .

-

Residual DIPA : Acts as a proton source, reducing effective LDA concentration .

Purification Techniques :

-

Crystallization : LDA-THF is recrystallized from hexanes at −20°C to remove LiCl .

-

Filtration : Glass-fiber filters remove particulate lithium metal in direct synthesis routes .

Alternative and Emerging Synthetic Approaches

Electrochemical Synthesis :

Recent studies explore electrolyzing DIPA in THF using lithium electrodes, achieving 70–80% Faradaic efficiency. This method avoids stoichiometric metal reagents but remains experimental .

Microwave-Assisted Preparation :

Rapid heating/cooling cycles in microwave reactors reduce reaction times by 50%, though scalability is unproven.

Comparative Analysis of Preparation Methods

| Method | Reactants | Solvent | Temperature | Yield | Scalability |

|---|---|---|---|---|---|

| Classical (n-BuLi) | DIPA, n-BuLi | THF/hexanes | −78°C | 85–95% | High |

| Direct (Li Metal) | DIPA, Li, electron carrier | THF | 25°C | 70–85% | Moderate |

| Industrial | DIPA, n-BuLi | Cyclohexane | −30°C | 90–98% | Very High |

Key Insights :

Biological Activity

Lithium diisopropylamide mono(tetrahydrofuran) (LDA-THF) is a lithium salt of diisopropylamide, dissolved in tetrahydrofuran (THF), recognized for its strong basicity and unique non-nucleophilic properties. This compound plays a significant role in organic synthesis and has various biological applications, particularly in the pharmaceutical industry. This article delves into the biological activity of LDA-THF, supported by relevant research findings, case studies, and data tables.

LDA-THF has the molecular formula and a molecular weight of 179.3 g/mol. It primarily functions as a strong base capable of deprotonating weakly acidic compounds to generate carbanions or enolate anions without attacking carbonyl groups. This property is crucial in organic synthesis, particularly for creating intermediates used in drug development.

Key Properties:

- Strong Basicity: LDA-THF effectively abstracts protons from substrates.

- Non-nucleophilic Nature: The bulky isopropyl groups prevent nucleophilic attack on carbonyl carbons post-deprotonation.

- Solvent Compatibility: THF serves as a polar aprotic solvent, enhancing the stability and reactivity of LDA.

Applications in Organic Synthesis

LDA-THF is widely utilized in various synthetic pathways, including:

- Synthesis of Pharmaceutical Intermediates: It facilitates the preparation of compounds for muscarinic M3 receptor antagonists, which are vital in treating conditions like asthma and COPD.

- Anionic Polymerization: LDA-THF acts as an initiator in the polymerization of lactides, contributing to the development of biodegradable polymers.

Table 1: Applications of LDA-THF in Organic Synthesis

| Application Type | Description |

|---|---|

| Pharmaceutical Intermediates | Preparation for muscarinic M3 receptor antagonists |

| Polymer Chemistry | Initiator for anionic polymerization of lactides |

| Fine Chemicals Production | Synthesis of advanced materials through selective deprotonation |

Research Findings and Case Studies

Numerous studies have explored the biological activity and mechanisms involving LDA-THF:

-

Ortholithiation Studies:

A study investigated the ortholithiation of fluoropyridines using LDA-THF at low temperatures. The results indicated that LDA dimerization and subsequent tetramer formation significantly influenced reaction rates. This study highlighted the importance of substrate interactions in optimizing reaction conditions . -

Dehydrobromination Reactions:

Research demonstrated that LDA-THF could mediate dehydrobromination reactions effectively. The study compared reaction rates with and without hexamethylphosphoramide (HMPA), showing that solvation effects play a crucial role in determining reaction pathways and kinetics . -

Kinetic Studies:

Kinetic analyses under nonequilibrium conditions revealed insights into the behavior of LDA-THF in various solvent environments, emphasizing its potential for diverse applications in synthetic chemistry .

Safety and Handling

While LDA-THF is a valuable reagent, it poses certain hazards:

Scientific Research Applications

Key Reactions

- Deprotonation : LDA-THF is particularly effective at deprotonating weak acids without attacking carbonyl groups.

- Formation of Anions : It generates reactive intermediates such as carbanions and enolates essential for subsequent reactions like alkylation and acylation.

Organic Synthesis

LDA-THF is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to selectively deprotonate substrates allows for high-yield reactions.

- Case Study : A study demonstrated the use of LDA-THF in synthesizing 4′-substituted thymidines through selective deprotonation reactions, resulting in high yields of desired products .

Polymerization Initiator

LDA-THF serves as an initiator in the anionic polymerization of D,L-lactide, facilitating the production of biodegradable polymers.

- Case Study : Research highlighted the effectiveness of LDA-THF as an initiator for D,L-lactide polymerization, showcasing its utility in producing high molecular weight polymers with controlled architectures .

Biological Research

In biochemistry, LDA-THF has been employed to synthesize precursors for drug development, such as muscarinic M3 receptor antagonists.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes critical comparisons between LDA-THF and structurally or functionally related alkali-metal amides:

Key Comparisons

Lithium Hexamethyldisilazide (LiHMDS) Basicity: LiHMDS is slightly less basic than LDA (pKa ~34 vs. ~36) but is less nucleophilic due to the bulky [(CH₃)₃Si]₂N⁻ group, making it ideal for reactions requiring minimal nucleophilic interference . Aggregation: LiHMDS forms higher aggregates (dimers/trimers) in THF, which slow deprotonation kinetics compared to LDA’s monomer-dimer equilibrium . Applications: Preferred for silylations and deprotonations where steric hindrance is critical .

Sodium Diisopropylamide (NaDA) Metal ion effects: Sodium’s larger ionic radius vs. lithium reduces Lewis acidity, leading to distinct solvation dynamics. NaDA in THF/hexane favors monomeric species, enabling rapid eliminations of alkyl halides without competing substitutions . Reactivity: NaDA’s secondary-shell solvent effects (e.g., DMEA cosolvent) enhance reaction rates, contrasting with LDA’s primary-shell-dominated mechanisms .

Lithium Tetramethylpiperidide (LiTMP)

- Basicity : LiTMP (pKa ~39) is significantly stronger than LDA, enabling deprotonation of highly resistant substrates like aryl C–H bonds .

- Steric effects : The 2,2,6,6-tetramethylpiperidide ligand provides extreme steric shielding, reducing unwanted side reactions but increasing aggregation .

Mechanistic Insights

- LDA-THF: Reactivity is governed by rate-limiting deaggregation of dimeric LDA to monomers, followed by substrate binding. Computational studies reveal eight distinct transition states during deaggregation, with energy barriers (~10–15 kcal/mol) aligning with experimental kinetics .

- LiHMDS : The bulky silazide group suppresses aggregation, but its lower basicity limits utility in strongly acidic substrates .

- NaDA: Sodium’s weaker Lewis acidity accelerates ligand exchange, enabling unique solvent-mediated pathways (e.g., DMEA cosolvent stabilizes reactive monomers) .

Q & A

Q. How does the aggregation state of LDA in THF influence reaction kinetics, and what experimental methods are used to characterize it?

LDA in THF primarily exists as a solvated dimer, which deaggregates into monomers during reactions. Kinetic studies (e.g., variable-temperature NMR, reaction progress monitoring via in-situ spectroscopy) reveal that dimer dissociation is often rate-limiting . For example, in 1,4-additions to unsaturated esters, the reaction stalls until the dimer deaggregates, which can be monitored using time-resolved kinetic experiments .

Q. What solvent and temperature conditions optimize LDA-THF reactivity for enolization or deprotonation reactions?

LDA-THF solutions are typically stored at 2–8°C to prevent decomposition . Reactions are performed at −78°C (dry ice/acetone bath) to stabilize reactive intermediates and suppress side reactions. THF is preferred due to its ability to solvate LDA dimers, but co-solvents like hexane or cyclohexane may influence aggregation states . Pre-cooling solutions and using strict anhydrous conditions are critical .

Q. How can researchers mitigate safety risks when handling LDA-THF in synthetic workflows?

LDA is pyrophoric and reacts violently with water. Use Schlenk-line techniques under inert gas (N₂/Ar) and quench excess LDA with cold ethanol or isopropanol. Safety protocols include secondary containment for storage, flame-resistant lab gear, and real-time gas detection systems .

Advanced Research Questions

Q. What mechanistic insights explain the autocatalytic behavior of LDA-THF in certain reactions?

Autocatalysis arises when lithium enolates (reaction products) accelerate LDA dimer deaggregation. For example, in 1,4-additions, enolates form mixed aggregates with LDA that dissociate faster than pure LDA dimers, creating a feedback loop. Kinetic modeling and isotopic labeling experiments (e.g., deuterated substrates) confirm this pathway .

Q. How does trace LiCl (<1 mol %) dramatically accelerate LDA-THF-mediated reactions?

LiCl acts as a catalyst by displacing THF in LDA aggregates, forming LiCl-LDA mixed dimers with lower deaggregation energy barriers. Computational studies (DFT) show LiCl reduces the activation enthalpy for dissociation by ~5 kcal/mol, funneling reactions through a shared monosolvated monomer intermediate .

Q. What experimental and computational approaches resolve ambiguities in rate-limiting steps for LDA-THF reactions?

Non-equilibrium kinetic studies (e.g., stopped-flow NMR) and isotopic perturbation (²H/¹³C labeling) differentiate between deaggregation-limited vs. substrate reaction-limited regimes. Density functional theory (DFT) calculations map transition states and aggregation pathways, validated by kinetic isotope effects (KIEs) .

Q. How do mixed aggregation effects between LDA and substrates influence stereoselectivity in asymmetric syntheses?

Mixed aggregates (e.g., LDA-enolate or LDA-LiCl) alter transition-state geometries. For example, in ortholithiations, LDA-aryl carbamate aggregates favor specific coordination modes, dictating regioselectivity. X-ray crystallography of intermediates and kinetic profiling under varying stoichiometries elucidate these effects .

Q. What strategies address contradictions in reported reaction outcomes for LDA-THF across substrates?

Substrate-dependent shifts in rate-limiting steps (deaggregation vs. proton transfer) require tailored mechanistic probes. For example, in β-amino ester synthesis, HMPA additives bypass deaggregation bottlenecks by stabilizing hypercoordinated LDA species. Comparative studies using substrates with varying acidities (pKa correlations) reconcile discrepancies .

Methodological Tables

Table 1. Key Aggregation States of LDA-THF and Analytical Techniques

| Aggregation State | Solvation Environment | Characterization Method | Reference |

|---|---|---|---|

| Dimer | THF (2–3 ligands) | Cryogenic X-ray, NMR | |

| Monomer | THF (3–4 ligands) | DFT Calculations | |

| LiCl-LDA Mixed Dimer | THF/Hexane | Kinetic Profiling |

Table 2. Reaction Acceleration Factors with Additives

| Additive | Concentration | Rate Increase | Mechanism | Reference |

|---|---|---|---|---|

| LiCl | 0.5 mol % | 70× | Mixed aggregation catalysis | |

| HMPA | 10 vol % | 100× | Solvation enhancement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.